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Compound of Interest

Compound Name:
3'-Methoxy-4-methyl-[1,1'-

biphenyl]-3-amine

Cat. No.: B13538565

Get Quote

A Privileged Biaryl Scaffold for Kinase Inhibitor
Discovery[1][2]
Chemical Identity & Nomenclature
This compound represents a classic "privileged structure" in drug discovery—a biaryl aniline. It

serves as a critical scaffold for constructing Type II kinase inhibitors, where the biaryl axis

provides the necessary geometry to access the hydrophobic back-pocket of ATP-binding sites.

[1][2]
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Attribute Detail

IUPAC Name 5-(3-methoxyphenyl)-2-methylaniline

Systematic Name 3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Molecular Formula C₁₄H₁₅NO

Molecular Weight 213.28 g/mol

SMILES COc1cccc(c1)c2cc(N)c(C)cc2

Key Functionality

Primary aromatic amine (nucleophile), Biaryl

axis (hydrophobic core), Methoxy group (H-bond

acceptor)

Structural Analysis
The molecule consists of two aromatic rings connected by a single bond (C5–C1').

Ring A (Aniline): Substituted with a methyl group at C2 and an amine at C1.[2] The methyl

group creates local steric bulk, forcing the biaryl system out of planarity.

Ring B (Anisole): Substituted with a methoxy group at the meta-position (C3').[1][2] This

group often functions as a metabolic "soft spot" or a specific interaction point for hydrogen

bonding in protein active sites.

Synthesis: The Suzuki-Miyaura Protocol
The most robust route to 5-(3-methoxyphenyl)-2-methylaniline is the palladium-catalyzed

Suzuki-Miyaura cross-coupling.[1][2] This method is preferred over Stille or Negishi couplings

due to the low toxicity of boron byproducts and tolerance for the free amine.

Reaction Scheme
Reagents:

Electrophile: 5-Bromo-2-methylaniline (CAS: 39478-78-9)[1][2]

Nucleophile: 3-Methoxyphenylboronic acid (CAS: 10365-98-7)[1][2]
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Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ or Pd(PPh₃)₄[2]

Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

Step-by-Step Methodology
Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Oxygen exclusion

is critical to prevent homocoupling of the boronic acid.

Solvation: Dissolve 5-bromo-2-methylaniline (1.0 equiv) and 3-methoxyphenylboronic acid

(1.2 equiv) in a degassed mixture of 1,4-Dioxane/Water (4:1 ratio). The water is essential for

the base solubility and transmetallation step.

Activation: Add K₂CO₃ (2.5 equiv). Stir for 10 minutes.

Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv).[2] Heat the mixture to 90°C for 4–12 hours.

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with

EtOAc, wash with brine, and dry over Na₂SO₄.

Purification: The crude product is often a dark oil. Purify via Flash Column Chromatography

(SiO₂) using a Hexane/EtOAc gradient (typically 0–30% EtOAc).

Catalytic Cycle Visualization
The following diagram illustrates the mechanistic pathway, highlighting the critical oxidative

addition and transmetallation steps.
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Caption: The Pd(0)/Pd(II) catalytic cycle. The oxidative addition into the C-Br bond is the rate-

determining step, facilitated by the electron-rich aniline ring.[1][2]

Physicochemical & Medicinal Properties
In drug design, this scaffold is often used to tune the lipophilicity and metabolic stability of a

lead compound.
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Property Value (Predicted)
Significance in Drug
Design

cLogP 3.2 – 3.5

Moderately lipophilic; good

membrane permeability but

requires solubilizing groups for

oral bioavailability.[1][2]

pKa (Amine) ~4.0 – 4.5

The aniline nitrogen is weakly

basic due to conjugation with

the biphenyl system. It is

unlikely to be protonated at

physiological pH (7.4).

PSA (Polar Surface Area) ~35 Å²

Low PSA suggests excellent

blood-brain barrier (BBB)

penetration potential unless

modified.[1][2]

Rotatable Bonds 2

The C-C biaryl bond and the

C-O methoxy bond allow for

conformational adaptation

within a binding pocket.

Conformational Atropisomerism
The methyl group at position 2 (ortho to the amine, meta to the biaryl axis) exerts steric

pressure on the biaryl bond. While not sufficient to lock the molecule into stable atropisomers at

room temperature, it induces a dihedral twist of approximately 30–45°.

Impact: This twist prevents the two rings from becoming coplanar, disrupting π-π stacking

but improving solubility compared to flat analogs.[2]

Analytical Characterization
To validate the synthesis, the following spectroscopic signatures are expected:

¹H NMR (DMSO-d₆, 400 MHz):
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Methyl Group: Singlet at ~2.1 ppm (3H).[2]

Methoxy Group: Singlet at ~3.8 ppm (3H).[2]

Amine: Broad singlet at ~5.0 ppm (2H, exchangeable with D₂O).

Aromatic Region:

Aniline Ring: The proton at C6 (ortho to amine) will appear as a doublet or singlet

around 6.5–6.7 ppm due to electron donation from the amine.

Anisole Ring: Multiplets in the 6.9–7.4 ppm range.

Mass Spectrometry (ESI+):

[M+H]⁺: 214.12 m/z.[2]

Safety & Handling
Toxicity: Like many anilines, this compound should be treated as a potential

methemoglobinemia inducer.[2] It may be toxic if swallowed or absorbed through the skin.

Oxidation: Anilines are prone to oxidation (browning) upon exposure to air and light. Store

under an inert atmosphere (Argon/Nitrogen) at 4°C.

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis and

handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 5-Methoxy-o-toluidine | C8H11NO | CID 99500 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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